p-Nitrophenyl Acetate-13C,d3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

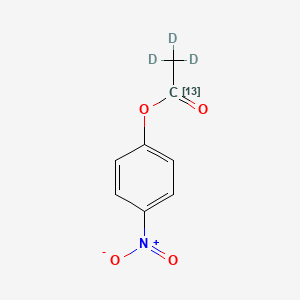

p-Nitrophenyl Acetate-¹³C,d₃ is a stable isotope-labeled derivative of p-nitrophenyl acetate, where the acetyl group is substituted with carbon-13 and three deuterium atoms. This compound is widely utilized in enzymology and analytical chemistry as a chromogenic substrate for esterase activity assays. The isotopic labeling enables precise tracking in metabolic studies, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS)-based applications, distinguishing it from non-labeled analogs . Its structure consists of a p-nitrophenol moiety linked to an acetyl group, making it a short-chain ester substrate.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl Acetate-13C,d3 typically involves the esterification of p-nitrophenol with acetic anhydride, where the acetic anhydride is labeled with carbon-13 and deuterium. The reaction is usually carried out in the presence of a catalyst such as pyridine or sulfuric acid to facilitate the esterification process. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions: p-Nitrophenyl Acetate-13C,d3 undergoes various chemical reactions, including hydrolysis, reduction, and substitution.

Common Reagents and Conditions:

Hydrolysis: The compound is commonly hydrolyzed in the presence of water and a base such as sodium hydroxide or an acid such as hydrochloric acid. This reaction yields p-nitrophenol and acetic acid.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride, resulting in the formation of p-aminophenyl acetate.

Substitution: Substitution reactions can occur in the presence of nucleophiles, leading to the replacement of the nitro group with other functional groups.

Major Products Formed:

Hydrolysis: p-Nitrophenol and acetic acid.

Reduction: p-Aminophenyl acetate.

Substitution: Various substituted phenyl acetates depending on the nucleophile used.

Scientific Research Applications

Chemistry: p-Nitrophenyl Acetate-13C,d3 is widely used as a substrate in enzymatic assays to study the kinetics and mechanisms of esterases and lipases. The stable isotope labeling allows for precise tracking of the reaction products using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Biology: In biological research, the compound is used to study enzyme activity and inhibition. It serves as a model substrate to investigate the catalytic properties of enzymes involved in ester hydrolysis.

Medicine: The compound is used in drug development and pharmacokinetic studies to understand the metabolism and action of ester-containing drugs. The stable isotope labeling helps in tracing the metabolic pathways and identifying the metabolites.

Industry: In the industrial sector, this compound is used in quality control and analytical testing of enzyme preparations. It is also employed in the development of biosensors for detecting enzyme activity.

Mechanism of Action

The mechanism of action of p-Nitrophenyl Acetate-13C,d3 involves its hydrolysis by esterases or lipases. The enzyme catalyzes the cleavage of the ester bond, resulting in the formation of p-nitrophenol and acetic acid. The p-nitrophenol produced can be quantitatively measured using spectrophotometric methods, providing insights into the enzyme’s catalytic efficiency and kinetics.

Molecular Targets and Pathways: The primary molecular targets of this compound are esterases and lipases. The compound interacts with the active site of these enzymes, leading to the hydrolysis of the ester bond. The pathways involved include the catalytic cycle of ester hydrolysis, where the enzyme-substrate complex undergoes a series of conformational changes to facilitate the reaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substrate Specificity and Enzymatic Hydrolysis

p-Nitrophenyl esters with varying aliphatic chain lengths exhibit distinct enzymatic preferences. For example:

- p-Nitrophenyl Butyrate (C4) : The carboxylesterase EstPS1 from Pseudomonas synxantha shows high activity toward this substrate (kcat/Km = 43 μM), outperforming enzymes like Pyrobaculum calidifontis Est (Km = 44 μM) and Archaeoglobus fulgidus Est (Km = 11 μM) .

- p-Nitrophenyl Caproate (C6) : Hyperthermophilic archaeal esterases favor medium-chain substrates like caproate, retaining full activity at 100°C for 2 hours, unlike mesophilic enzymes .

- p-Nitrophenyl Phosphate: Used in alkaline phosphatase assays, this compound releases p-nitrophenol at 405 nm upon hydrolysis, similar to esterase substrates. However, it targets phosphatases rather than esterases, demonstrating functional divergence despite structural parallels .

Key Insight : Shorter-chain esters (e.g., acetate, butyrate) are preferred by carboxylesterases, while longer chains (≥C10) are typically hydrolyzed by lipases. p-Nitrophenyl Acetate-¹³C,d₃’s short chain limits its utility in lipase studies but enhances specificity for esterases .

Structural and Binding Interactions

- C-4 Hydroxyl Group Influence : In glycosidase studies, the absence of a C-4 hydroxyl group in 4-deoxy-p-nitrophenyl glycosides (e.g., compound 1) disrupts hydrogen bonding with active-site residues (Arg 193, Glu 418), reducing hydrolysis rates. This highlights the critical role of substituent positioning in enzyme-substrate interactions .

- Acetate vs. Glycosides : Unlike glycosides, p-nitrophenyl acetate lacks a sugar moiety, simplifying its interaction with esterases. The acetyl group’s small size allows efficient binding to esterase active sites, whereas bulkier substrates (e.g., p-nitrophenyl myristate) show negligible activity .

Data Table: Comparative Analysis of p-Nitrophenyl Derivatives

Research Findings and Gaps

- Detection Universality: All p-nitrophenyl derivatives release p-nitrophenol at 405 nm, enabling standardized colorimetric detection. However, enzyme specificity (esterase vs. phosphatase) dictates substrate choice .

Biological Activity

p-Nitrophenyl Acetate-13C,d3 (CAS Number: 1794766-80-5) is a stable isotopically labeled compound widely used in biochemical and analytical research. Its biological activity primarily revolves around its role as a substrate for various enzymes, particularly esterases and lipases. This article delves into the compound's biological activity, including its enzymatic hydrolysis, applications in enzyme kinetics studies, and relevant case studies.

- Molecular Formula : C7H4D3N1O4

- Molecular Weight : 185.16 g/mol

- Structure : Features a nitrophenyl group attached to an acetate moiety with stable isotope labeling.

Enzymatic Hydrolysis

The hydrolysis of this compound is a critical reaction for measuring enzyme activity. The reaction produces p-nitrophenol, which can be quantified spectrophotometrically due to its distinct yellow color. The rate of hydrolysis can be influenced by various factors:

- Temperature : Higher temperatures generally increase reaction rates.

- pH Levels : Optimal pH varies depending on the enzyme involved.

- Presence of Ammonium Salts : These can either enhance or inhibit enzyme activity, impacting the hydrolysis rate significantly .

Applications in Enzyme Kinetics

This compound is extensively utilized in enzyme kinetics studies due to its ability to provide clear visibility of enzymatic reactions. It serves as a substrate in various assays to determine:

- Enzyme Specificity : Different enzymes exhibit varying affinities for this substrate.

- Kinetic Parameters : Such as Vmax and Km values, which are essential for understanding enzyme efficiency and inhibition mechanisms.

Case Study 1: Hydrolysis in Liposomes

Research demonstrated that p-nitrophenyl acetate exhibits low self-diffusion rates across intact liposome bilayers. This finding highlights the importance of membrane permeability in enzymatic reactions involving this substrate. The study found that hydrolysis rates could be effectively catalyzed by ammonium salts under neutral to alkaline conditions, emphasizing the substrate's utility in studying lipase and esterase activities .

Case Study 2: Influence of β-Cyclodextrin

A study explored the catalytic effects of β-cyclodextrin on the reaction between p-nitrophenyl acetate and α-alanine. The presence of β-cyclodextrin significantly improved reaction rates, showcasing the potential for enhancing enzymatic reactions through molecular interactions .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| p-Nitrophenyl Acetate | Standard structure | No isotopic labeling; commonly used in assays |

| p-Nitrophenyl Butyrate | Longer carbon chain | Different hydrolysis kinetics |

| m-Nitrophenyl Acetate | Nitro group in a different position | Varied reactivity |

| Phenyl Acetate | Lacks nitro group | Less electrophilic character |

This compound stands out due to its stable isotopic labeling, which allows for precise tracking in metabolic studies and enhanced sensitivity in analytical techniques compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the standard protocols for quantifying enzyme activity using p-nitrophenyl acetate-13C,d3^{13}\text{C},d_313C,d3 in kinetic assays?

The hydrolysis of p-nitrophenyl acetate (p-NPA) is commonly monitored via absorbance at 405 nm due to the release of p-nitrophenol. A typical assay involves:

- Reaction Setup : 10 mM phosphate buffer (pH 6.7), 100 µM p-NPA substrate, and enzyme extract (10–50 µL) in a 96-well microtiter plate .

- Incubation : 37°C with continuous absorbance monitoring.

- Controls : Use unlabeled p-NPA for baseline activity comparison. Isotopic labeling (e.g., 13C,d3) allows tracking of hydrolysis products via mass spectrometry (MS) for advanced flux analysis .

Q. How does substrate chain length influence enzymatic specificity toward this compound^{13}\text{C},d_313C,d3?

Enzyme specificity varies with acyl chain length. For example:

- Lipases like Lip54q show peak activity toward mid-chain substrates (e.g., p-nitrophenyl decanoate, C10) but minimal activity toward short-chain (C2) or long-chain (C16) esters .

- Esters with shorter chains (C2–C4) are preferred by esterases like αEstS9Δ, while lipases favor longer chains (C8–C16) .

- Methodological Note : Screen activity across p-nitrophenyl esters (C2–C18) to map substrate preferences .

Q. What analytical techniques are recommended for characterizing this compound^{13}\text{C},d_313C,d3 derivatives?

- Chromatography : HPLC with UV detection (e.g., 280 nm for p-nitrophenyl derivatives) .

- Spectroscopy : 1H-NMR and 31P-NMR to confirm structural integrity and isotopic labeling .

- Mass Spectrometry : FAB-MS or EI-MS for molecular ion validation, especially for per-O-methylated derivatives .

Advanced Research Questions

Q. How can isotopic labeling (13C,d3^{13}\text{C},d_313C,d3) resolve contradictions in metabolic flux data during enzyme kinetic studies?

- Isotopomer Analysis : 13C-labeled acetate enables tracing of carbon flux through pathways (e.g., amino acid biosynthesis). Discrepancies in labeling patterns (e.g., isoleucine vs. leucine) can reveal novel pathways, such as the citramalate route in Geobacter species .

- Methodological Optimization : Use model-driven calculations to determine optimal 13C enrichment ratios for distinguishing competing pathways .

Q. What strategies mitigate instability of p-nitrophenyl derivatives during methylation or hydrolysis in oligosaccharide analysis?

- Derivatization : Use 4-(p-nitrophenyl)butoxyamine to synthesize stable l-deoxyalditol derivatives. These resist degradation during O-methylation and allow GC-MS analysis .

- Validation : Confirm stability via HPLC-UV and FAB-MS post-derivatization .

Q. How do conflicting kinetic parameters (e.g., kcat/Kmk_{\text{cat}}/K_mkcat/Km) for this compound^{13}\text{C},d_313C,d3 hydrolysis under varying temperatures arise, and how should they be resolved?

- Case Study : αEstS9Δ esterase shows reduced affinity for p-NPA at 60°C vs. 35°C, typical of cold-adapted enzymes .

- Resolution : Perform Arrhenius plots to distinguish temperature-dependent activity changes. Use isotopic labeling to isolate solvent isotope effects (e.g., d3) on enzyme mechanics .

Q. What experimental designs reconcile discrepancies in metal ion effects on enzyme activity with this compound^{13}\text{C},d_313C,d3?

- Example : Lip54q activity is enhanced by 1–5 mM Ca2+ but inhibited at 25 mM. Mg2+ shows no inhibition, suggesting ion-specific binding .

- Protocol : Pre-incubate enzymes with metal ions (1–25 mM) in buffer (pH 7.8, 45°C) and measure residual activity. Use 31P-NMR to probe metal-ion coordination .

Q. Methodological Best Practices

- Synthesis : For novel derivatives (e.g., dithiophosphate esters), react p-nitrophenyl bromides with ammonium salts of dithiophosphates under anhydrous conditions. Characterize products via elemental analysis and NMR .

- Data Validation : Cross-validate isotopic labeling efficiency using 13C-NMR and isotope ratio MS .

- Troubleshooting : If hydrolysis rates deviate, check for solvent isotope effects (d3) or isotopic scrambling in 13C-labeled products .

Properties

Molecular Formula |

C8H7NO4 |

|---|---|

Molecular Weight |

185.16 g/mol |

IUPAC Name |

(4-nitrophenyl) 2,2,2-trideuterioacetate |

InChI |

InChI=1S/C8H7NO4/c1-6(10)13-8-4-2-7(3-5-8)9(11)12/h2-5H,1H3/i1D3,6+1 |

InChI Key |

QAUUDNIGJSLPSX-HMHIGVJUSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[13C](=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.